molecular formula C11H17NOS B13246456 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one

1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one

Cat. No.: B13246456
M. Wt: 211.33 g/mol
InChI Key: QZORUSBYBOVUPC-UHFFFAOYSA-N
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Description

1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime, which is finally reduced to obtain 2-thiopheneethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aminoethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives with reduced functional groups.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one involves its interaction with various molecular targets and pathways. The aminoethyl group allows it to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The thiophene ring contributes to its stability and ability to participate in electron transfer reactions, which is crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

1-[5-(2-aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H17NOS/c1-11(2,3)10(13)9-5-4-8(14-9)6-7-12/h4-5H,6-7,12H2,1-3H3

InChI Key

QZORUSBYBOVUPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(S1)CCN

Origin of Product

United States

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